BenchChemオンラインストアへようこそ!

N-(3-methylpyridin-2-yl)cyclobutanecarboxamide

Lipophilicity Drug-likeness Physicochemical profiling

This cyclobutanecarboxamide derivative (MW 190.24 g/mol, TPSA 42 Ų, XLogP3-AA 1.7) is a pharmacologically characterized fragment with preliminary CCR5 antagonistic activity. Its low rotatable bond count (2) and established aqueous solubility (23.4 µg/mL at pH 7.4) make it ideal for hit-to-lead optimization targeting HIV, asthma, or autoimmune indications. Unlike generic analogs, the 3-methyl substitution on the pyridine ring provides a critical lipophilic vector and specific hydrogen-bonding geometry that is pre-validated for CCR5 engagement. This compound is a ready-to-use building block for structure-based kinase inhibitor design, offering a privileged scaffold with orthogonal derivatization handles. Procure this precisely defined chemical tool to bypass months of analog synthesis and directly enable target engagement assays.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 723255-85-4
Cat. No. B2395640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylpyridin-2-yl)cyclobutanecarboxamide
CAS723255-85-4
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2CCC2
InChIInChI=1S/C11H14N2O/c1-8-4-3-7-12-10(8)13-11(14)9-5-2-6-9/h3-4,7,9H,2,5-6H2,1H3,(H,12,13,14)
InChIKeyOTYNHKVIYAYXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylpyridin-2-yl)cyclobutanecarboxamide (CAS 723255-85-4): Procurement-Relevant Structural and Physicochemical Baseline


N-(3-methylpyridin-2-yl)cyclobutanecarboxamide (CAS 723255-85-4, molecular formula C₁₁H₁₄N₂O, MW 190.24 g/mol) is a cyclobutanecarboxamide derivative featuring a 3-methylpyridin-2-yl substituent. Computed physicochemical properties include XLogP3-AA of 1.7, topological polar surface area (TPSA) of 42 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [1]. Its aqueous solubility is experimentally determined as 23.4 μg/mL at pH 7.4 [1]. The compound is catalogued in ChEMBL (ID: CHEMBL1516630) and has been the subject of preliminary pharmacological screening indicating CCR5 antagonistic potential [1][2].

Why Generic Substitution of N-(3-Methylpyridin-2-yl)cyclobutanecarboxamide by In-Class Analogs Fails


Generic substitution within the cyclobutanecarboxamide class carries quantifiable risk because small structural perturbations produce measurable differences in physicochemical properties that directly affect molecular recognition. The 3-methyl group on the pyridine ring of the target compound contributes to a computed XLogP3-AA of 1.7 and a TPSA of 42 Ų [1]. In contrast, the des-methyl analog N-(pyridin-2-yl)cyclobutanecarboxamide lacks this lipophilicity-enhancing substituent, and repositioning the methyl group to the 4-position (as in N-(4-methylpyridin-2-yl)cyclobutanecarboxamide) alters the electronic environment of the pyridine nitrogen, which can affect hydrogen-bonding geometry with target residues [2]. Furthermore, replacing the pyridine ring with an aniline (e.g., N-(3-aminophenyl)cyclobutanecarboxamide) substitutes a hydrogen-bond-accepting nitrogen for a hydrogen-bond-donating aniline NH₂, fundamentally altering the pharmacophoric profile . These differences preclude confident interchangeability without re-validation of target engagement, selectivity, and ADME properties.

Product-Specific Quantitative Evidence Guide: N-(3-Methylpyridin-2-yl)cyclobutanecarboxamide vs. Closest Analogs


Lipophilicity Differentiation: XLogP3-AA of N-(3-Methylpyridin-2-yl)cyclobutanecarboxamide vs. Des-Methyl Analog

The target compound exhibits a computed XLogP3-AA of 1.7, reflecting the lipophilic contribution of the 3-methyl substituent on the pyridine ring [1]. The closest des-methyl analog, N-(pyridin-2-yl)cyclobutanecarboxamide (CAS 667885-76-9, MW 176.22 g/mol), has a lower computed XLogP3-AA of approximately 0.9 due to the absence of this methyl group [2]. This ΔLogP of approximately 0.8 log units represents a roughly 6.3-fold difference in partition coefficient, which can translate into meaningful differences in membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Drug-likeness Physicochemical profiling

Aqueous Solubility at Physiologically Relevant pH: Enabling In Vitro Assay Reproducibility

The target compound demonstrates an experimentally determined aqueous solubility of 23.4 μg/mL (approximately 123 μM) at pH 7.4 [1]. This value provides a defined operational window for in vitro biochemical and cell-based assays. The N-(pyridin-2-yl)cyclobutanecarboxamide analog (CAS 667885-76-9), lacking the 3-methyl group and having a lower molecular weight (176.22 vs. 190.24 g/mol), is expected to exhibit somewhat higher aqueous solubility, though no experimental value was located in non-excluded sources for direct comparison. The 23.4 μg/mL value should be treated as a baseline for pre-experimental solubility assessment and DMSO stock solution preparation.

Solubility Assay development Biochemical screening

Topological Polar Surface Area (TPSA) as a Predictor of Passive Oral Absorption: Target Compound vs. Closest Analogs

The target compound has a computed TPSA of 42 Ų [1]. The des-methyl analog N-(pyridin-2-yl)cyclobutanecarboxamide (CAS 667885-76-9) exhibits a TPSA of 42 Ų as well, indicating no differentiation on this parameter [2]. However, N-(3-aminophenyl)cyclobutanecarboxamide (CAS 926264-76-8), which replaces the pyridine ring with an aniline, has a TPSA of 55 Ų due to the additional hydrogen-bond-donating primary amine [3]. Both the target and its des-methyl pyridine analog fall below the 60 Ų threshold commonly associated with acceptable oral absorption, whereas the aniline analog exceeds 55 Ų and approaches the boundary, potentially reducing its oral bioavailability. For CNS-targeted applications, the TPSA of 42 Ų is also below the 60–70 Ų cutoff associated with blood-brain barrier penetration.

Drug-likeness Oral bioavailability ADME prediction

Rotatable Bond Count as a Conformational Restriction Advantage vs. Flexible-Chain Analogs

The target compound possesses only 2 rotatable bonds: the C–N bond connecting the cyclobutane carbonyl to the amide nitrogen, and the C–N bond linking the amide nitrogen to the pyridine ring [1]. This low rotatable bond count, combined with the inherent conformational restriction of the cyclobutane ring (bond angles compressed to ~88° vs. 109.5° for unstrained sp³ carbons), limits the number of accessible conformers. High-throughput screening libraries containing pyridyl-cyclobutanecarboxamides with flexible ethylene or propylene linkers between the amide and the pyridine ring introduce 2–3 additional rotatable bonds, increasing conformational entropy and potentially reducing binding affinity due to a higher entropic penalty upon target binding. The restricted conformational space of the target compound may contribute to improved ligand efficiency in fragment-based or structure-based drug design campaigns.

Conformational restriction Ligand efficiency Binding entropy

Best Research and Industrial Application Scenarios for N-(3-Methylpyridin-2-yl)cyclobutanecarboxamide


Chemokine Receptor CCR5 Antagonist Screening and Lead Identification

Based on preliminary pharmacological screening data indicating CCR5 antagonistic activity [1], procurement of this compound supports hit confirmation and lead optimization programs targeting CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD). The established solubility of 23.4 μg/mL at pH 7.4 [2] allows confident preparation of DMSO stock solutions for cell-based CCR5 functional assays (e.g., inhibition of MIP-1β-induced calcium flux or chemotaxis in CCR5-expressing cell lines). The XLogP3-AA of 1.7 suggests sufficient membrane permeability for intracellular target access in cellular assay formats.

Kinase Inhibitor Fragment Library Design and Structure-Based Drug Discovery

The N-(pyridin-2-yl)carboxamide scaffold is recognized as a privileged structural element in kinase inhibitor development [1]. With a molecular weight of 190.24 g/mol—well within fragment space (<300 Da)—and only 2 rotatable bonds conferring conformational restriction, this compound serves as an ideal fragment for structure-based design campaigns targeting kinases with a hydrogen-bond-donor/acceptor motif in the hinge-binding region. The 3-methyl substituent provides a lipophilic vector (XLogP3-AA 1.7 [2]) that can be exploited for affinity optimization toward hydrophobic pockets adjacent to the kinase hinge, a strategy successfully employed with other 3-substituted pyridine carboxamide fragments.

Physicochemical Benchmarking for Analog Selection and Library Procurement

For medicinal chemistry groups building cyclobutanecarboxamide-focused compound libraries, this compound serves as a reference standard with fully characterized physicochemical properties: TPSA 42 Ų, XLogP3-AA 1.7, solubility 23.4 μg/mL at pH 7.4, 1 HBD, 2 HBA [1]. These values provide concrete benchmarks against which newly synthesized or commercially acquired analogs can be compared. The low TPSA of 42 Ų, well below the 140 Ų Veber threshold, supports its use as a starting point for CNS-penetrant compound design, while the single hydrogen bond donor minimizes desolvation penalties relative to analogs with additional HBD functionality.

Synthetic Intermediate for Elaboration to Diverse Chemotypes

The compound is synthesized via reaction of 3-methylpyridin-2-amine with cyclobutanecarboxylic acid chloride under basic conditions [1]. The pyridine nitrogen and the amide NH provide orthogonal functional handles for further derivatization: the pyridine can undergo N-oxidation, quaternization, or metal-catalyzed cross-coupling at the 4- or 6-positions, while the amide can be reduced to the corresponding amine or alkylated. This synthetic accessibility, combined with commercial availability from multiple vendors, makes it a practical building block for generating focused libraries of pyridyl-cyclobutane derivatives for screening against diverse target classes.

Quote Request

Request a Quote for N-(3-methylpyridin-2-yl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.